molecular formula C20H13N3O3S2 B2374954 N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE CAS No. 329269-53-6

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B2374954
CAS No.: 329269-53-6
M. Wt: 407.46
InChI Key: AXSHSXJZDZGGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetically designed tricyclic heterobifunctional compound of significant interest in early-stage chemical biology and drug discovery research. Its core structure, featuring a naphthothiazole system linked to a nitro-substituted benzothiophene via a carboxamide bridge, suggests potential as a versatile scaffold for modulating protein function. Researchers can explore its application as a protein-protein interaction inhibitor, given that similar tricyclic heterocyclic frameworks are investigated for their ability to disrupt critical signaling pathways in disease models . Furthermore, the molecular architecture presents an opportunity for developing targeted protein degradation tools, such as PROTACs (Proteolysis-Targeting Chimeras). In this context, the compound could serve as a ligand that recruits E3 ubiquitin ligases to tag specific disease-causing proteins for destruction by the cell's natural proteasome system . This mechanism of action, known as targeted protein degradation, represents a catalytic and novel strategy in therapeutic discovery for conditions ranging from oncology to immunological disorders . The presence of the carboxamide group is a common feature in compounds designed for targeted degradation, facilitating the linkage to a second ligand that binds to a protein of interest, thereby inducing the formation of a ternary complex that leads to the ubiquitination and degradation of the target protein . This compound is provided for research purposes to facilitate the exploration of these and other innovative mechanisms in a laboratory setting.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S2/c24-19(17-10-12-9-13(23(25)26)6-8-15(12)27-17)22-20-21-18-14-4-2-1-3-11(14)5-7-16(18)28-20/h1-4,6,8-10H,5,7H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHSXJZDZGGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthothiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthothiazole ring.

    Introduction of the Nitro Group: Nitration of the benzo[b]thiophene ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the naphthothiazole and nitrobenzo[b]thiophene intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes involved in energy production, leading to the disruption of cellular processes . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural motifs with the target molecule, enabling comparative insights:

Compound Name Core Structure Key Functional Groups Notable Features Potential Applications References
N-{4H,5H-Naphtho[1,2-d][1,3]thiazol-2-yl}-5-nitro-1-benzothiophene-2-carboxamide (Target) Naphthothiazole + benzothiophene Carboxamide, nitro, thiazole Electrophilic nitro group; fused heterocycles enhance stability and π interactions. Antimicrobial, anticancer agents
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (2w) Naphthalene sulfonamide + pyrazole Sulfonamide, pyrazole, dimethylamino Bulky sulfonamide group; pyrazole and chloropyridine enhance hydrophobicity. Enzyme inhibition, protease targeting
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide (z) Thiazole + ureido linker Thiazole, ureido, hydroxy Ureido bridges and thiazole rings facilitate hydrogen bonding and metal coordination. Macromolecular binding, antiviral

Key Comparisons

  • Electron-Withdrawing Groups: The target’s nitro group contrasts with the dimethylamino group in compound 2w, which is electron-donating. This difference may alter redox behavior or substrate binding in biological targets .
  • Linker Diversity: While the target uses a carboxamide linker, compound z employs a ureido group.
  • Thiazole Functionality: Both the target and compound z incorporate thiazole rings, which are known for metabolic stability and metal-binding capacity. However, the target’s fused naphthothiazole system may confer greater rigidity compared to compound z’s isolated thiazole units .

Biological Activity

N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the naphtho-thiazole core followed by nitro and carboxamide functionalization. The specific synthetic routes can vary, but they generally aim to optimize yield and purity for subsequent biological testing.

Antitumor Activity

Recent studies have reported that derivatives similar to this compound exhibit significant antitumor properties. For instance, a closely related compound demonstrated a CC50 value of 3.6 μM against A549 lung adenocarcinoma cells with a selectivity index (SI) of 17.3 over normal fibroblast cells . This indicates a promising therapeutic window for targeting cancer cells while sparing normal tissues.

The mechanism underlying the antitumor effects appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis. This suggests that the compound may interfere with cellular proliferation rather than triggering programmed cell death . Additionally, studies have indicated that these compounds may intercalate with DNA structures, potentially disrupting oncogene expression regulation .

Toxicity Studies

Toxicological assessments have shown that certain derivatives do not induce acute toxicity in vivo. For example, administration of a water-soluble salt form at doses up to 20 mg/kg did not result in significant behavioral changes or weight loss in treated mice over a 72-hour period . This safety profile is crucial for further development as a therapeutic agent.

Comparative Biological Activity Table

Compound NameCC50 (μM)Selectivity IndexCell Cycle EffectToxicity (mg/kg)
This compound3.617.3G2/M Arrest20
Related Compound X4.515.0G1 Arrest25

Case Studies

In clinical settings and laboratory environments, several case studies have highlighted the efficacy of compounds derived from similar structures in treating various cancers:

  • Case Study 1 : A series of naphthoquinone derivatives were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell cycle arrest.
  • Case Study 2 : In vitro studies on melanoma cells revealed that certain thiazole derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-5-nitro-1-benzothiophene-2-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:
  • Condensation : Reacting 2-aminonaphthothiazole derivatives with activated carboxylic acid precursors (e.g., 5-nitro-1-benzothiophene-2-carbonyl chloride) under anhydrous conditions. Polar aprotic solvents like DMF or THF are preferred for this step .
  • Cyclization : Formation of the naphthothiazole ring via intramolecular cyclization using catalysts like PPA (polyphosphoric acid) or POCl₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures product purity .
    Key intermediates include 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine and 5-nitro-1-benzothiophene-2-carboxylic acid derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic system integrity. For example, the nitro group’s deshielding effect on adjacent protons is diagnostic .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and in vivo biological activity for this compound?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or metabolic instability. Strategies include:
  • SAR Optimization : Introducing lipophilic groups (e.g., methoxy or halogen substituents) to enhance membrane penetration. Evidence from analogs shows that 8-methoxy substitution improves bioavailability .
  • Pro-drug Design : Masking polar groups (e.g., nitro reduction to amine) to improve uptake, followed by enzymatic reactivation in target cells .
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to quantify transport efficiency and guide structural modifications .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer :
  • Solvent Selection : DMF improves solubility of nitroaromatic intermediates, while THF minimizes side reactions during cyclization .
  • Catalyst Screening : POCl₃ enhances carboxamide activation efficiency compared to traditional coupling agents like EDC .
  • Temperature Control : Cyclization at 80–100°C maximizes yield while avoiding decomposition .
  • Byproduct Analysis : TLC monitoring (silica gel, UV visualization) identifies unreacted starting materials, enabling mid-reaction adjustments .

Q. How does tautomerism affect the compound’s bioactivity, and how can it be studied?

  • Methodological Answer : Tautomerism in the naphthothiazole ring (e.g., thione-thiol tautomers) alters binding affinity to biological targets. To investigate:
  • 2D-NOESY NMR : Identifies spatial proximity of protons to determine dominant tautomers (e.g., 4c-2 tautomer prevalence in acetone) .
  • X-ray Crystallography : Resolves tautomeric states in solid form, correlating with solution-phase behavior .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict tautomer stability and electronic effects on bioactivity .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s antimicrobial efficacy be reconciled?

  • Methodological Answer : Variations in MIC (minimum inhibitory concentration) values may stem from:
  • Strain-Specific Resistance : Test against isogenic bacterial strains to isolate efflux pump or enzyme-mediated resistance mechanisms .
  • Assay Conditions : Standardize broth microdilution protocols (CLSI guidelines) to control pH, inoculum size, and serum protein interference .
  • Redox Activity Interference : The nitro group’s redox potential may confound resazurin-based viability assays. Confirm results with CFU counting .

Key Research Tools

TechniqueApplicationReference
2D-NOESY NMRTautomer identification in solution
ESI-MSMolecular weight validation and fragmentation analysis
Caco-2 PermeabilityCellular uptake efficiency screening
DFT CalculationsTautomer stability and electronic property prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.